molecular formula C12H14Cl2N2O B14910867 (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B14910867
M. Wt: 273.15 g/mol
InChI Key: OPISJIFSPAZXLL-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone is a chemical compound that features a pyrrolidine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives.

Scientific Research Applications

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone
  • (3-(Aminomethyl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone

Uniqueness

(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

[3-(aminomethyl)pyrrolidin-1-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)5-9)12(17)16-4-3-8(6-15)7-16/h1-2,5,8H,3-4,6-7,15H2

InChI Key

OPISJIFSPAZXLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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